NS3 Helicase: Outperforming 1,4,5,6-Isomer
In a direct structure-activity comparison of hydroxyanthraquinones using a fluorescence-based NS3 helicase assay, 1,4,5,8-tetrahydroxyanthraquinone demonstrated an IC50 of 6 µM, making it the most potent simple monomeric inhibitor identified in the study. Its closest structural isomer, 1,4,5,6-tetrahydroxyanthraquinone, was markedly less potent with an IC50 of 98 µM, a 16.3-fold difference . This outperformance is attributed to the presence of four complete keto-phenol systems in the 1,4,5,8-isomer versus three in the 1,4,5,6-isomer . It also outperformed mitoxantrone, the parent drug (IC50 6.7 µM) .
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for HCV NS3 helicase |
|---|---|
| Target Compound Data | 6 µM |
| Comparator Or Baseline | 1,4,5,6-Tetrahydroxyanthraquinone: 98 µM; Mitoxantrone: 6.7 µM |
| Quantified Difference | 16.3-fold lower IC50 vs. 1,4,5,6-isomer; 1.12-fold lower vs. mitoxantrone |
| Conditions | Fluorescence resonance energy transfer (FRET)-based NS3 helicase assay; in vitro, cell-free system |
Why This Matters
For researchers exploring NS3 helicase inhibitors, selecting the 1,4,5,8-isomer provides a 16-fold advantage in potency compared to the nearest tetrahydroxyanthraquinone variant, directly impacting lead optimization and SAR interpretation.
- [1] Furuta, A., Tsubuki, M., Endoh, M., et al. (2015). Identification of Hydroxyanthraquinones as Novel Inhibitors of Hepatitis C Virus NS3 Helicase. International Journal of Molecular Sciences, 16(8), 18439-18453. https://doi.org/10.3390/ijms160818439 View Source
